molecular formula C7H12ClN3O B6266361 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 1361113-45-2

3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B6266361
CAS No.: 1361113-45-2
M. Wt: 189.6
InChI Key:
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Description

3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent like dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: The compound is investigated for its potential use as a catalyst or intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride
  • 3-methyl-5-(pyrrolidin-2-yl)isoxazole hydrochloride

Uniqueness

3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.

Properties

CAS No.

1361113-45-2

Molecular Formula

C7H12ClN3O

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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